3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound features a triazole ring fused to a quinazoline moiety, with a phenyl group attached to the triazole ring. It has attracted considerable interest in medicinal chemistry due to its potential biological and pharmacological activities, including enzyme inhibition and antimicrobial properties. The compound is identified by the Chemical Abstracts Service registry number 13182-36-0.
The compound is synthesized through various methods involving cyclization reactions of appropriate precursors. Its unique structure allows it to serve as a building block for more complex heterocyclic compounds, which are essential in drug development and other scientific applications.
3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is classified as a triazoloquinazoline, a subclass of heterocyclic compounds characterized by the presence of both triazole and quinazoline rings. This classification highlights its potential utility in medicinal chemistry, particularly in designing novel therapeutic agents.
The synthesis of 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves cyclization reactions. A common synthetic route includes:
In industrial settings, continuous flow reactors may be utilized to enhance yield and purity. Additionally, green chemistry principles are increasingly applied to optimize production methods, focusing on recyclable catalysts and solvent-free conditions to minimize environmental impact.
The molecular structure of 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can be described as follows:
The molecular formula for 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is C_{13}H_{10}N_{4}O. Its molecular weight is approximately 238.25 g/mol. The compound's structural uniqueness contributes to its reactivity and biological activity.
3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one primarily involves its interaction with specific molecular targets:
This dual action highlights its potential therapeutic applications in treating various diseases through targeted molecular interactions.
3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is typically characterized by:
Key chemical properties include:
Relevant analyses often include spectroscopic techniques (NMR, IR) for structural confirmation and purity assessment.
The applications of 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one span various scientific fields:
Research continues into its derivatives and analogs to enhance efficacy and broaden therapeutic applications in treating diseases such as cancer and infections .
The core structure of 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one integrates a triazole ring fused to the quinazolinone system at positions 1,5-a, creating a planar, electron-deficient polyheterocyclic scaffold. This architecture features:
Table 1: Key Structural Features of 3-Phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
Position | Functionality | Role in Molecular Interactions |
---|---|---|
N1-N2-N3 | Triazole ring | H-bond acceptor; Coordination site for metals |
C5=O | Quinazolinone carbonyl | H-bond acceptor; Dipole generator |
C3 | Phenyl substituent | Hydrophobic pocket binding; π-π stacking |
N4 | Secondary amine | H-bond donor/acceptor |
Crystallographic studies confirm near-perpendicular orientation of the C3-phenyl ring to the fused heterocyclic plane, optimizing binding to deep hydrophobic enzyme pockets. The scaffold’s stability under physiological conditions (pH 4–9) and metabolic resistance (e.g., to cytochrome P450 oxidation) make it a privileged structure in drug design [1] [6].
Triazoloquinazolines exhibit multitarget pharmacological profiles, attributable to their structural mimicry of purine nucleobases. Key activities include:
Table 2: Documented Pharmacological Activities of Triazoloquinazoline Analogs
Biological Target | Activity | Potency Range | Structural Determinants |
---|---|---|---|
Tyrosine kinases (EGFR, VEGFR-2) | Inhibition | IC₅₀ = 0.31–3.20 µM | C3 lipophilic groups; H-bond acceptors at C2 |
LSD1 histone demethylase | Inhibition | IC₅₀ = 0.69–35.80 µM | Planar heterocycle; Basic nitrogen atoms |
Adenosine receptors | Antagonism | Kᵢ = 10–100 nM | Phenyl ring; Triazole N-atoms |
Tubulin polymerization | Disruption | IC₅₀ = 5.33 µM | Rotatable C3 substituents |
Mechanistic studies reveal that 3-phenyl substitution enhances membrane permeability (LogP = 2.5–3.5) and target selectivity by optimizing steric complementarity. Derivatives show low nM cytotoxicity against MCF-7 (breast), HCT-116 (colon), and A2780 (ovarian) cancer lines, validating therapeutic potential [1] [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: